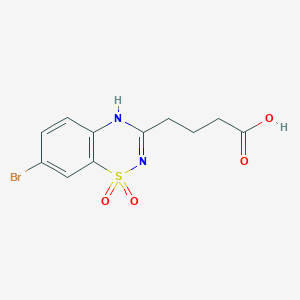
4-(7-Bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is a compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The presence of a bromine atom at the 7th position and a butanoic acid group at the 3rd position of the benzothiadiazine ring enhances its chemical reactivity and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide typically involves the bromination of 2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform . The reaction mixture is stirred at a specific temperature until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes bromination, purification, and crystallization steps to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced benzothiadiazine derivative.
Substitution: Formation of substituted benzothiadiazine derivatives.
Applications De Recherche Scientifique
7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential antihypertensive, antidiabetic, and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit aldose reductase, an enzyme involved in diabetic complications, or modulate AMPA receptors, which are implicated in neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- 7-Fluoro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- 7-Iodo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
Uniqueness
The presence of a bromine atom at the 7th position in 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
101064-03-3 |
|---|---|
Formule moléculaire |
C11H11BrN2O4S |
Poids moléculaire |
347.19 g/mol |
Nom IUPAC |
4-(7-bromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |
InChI |
InChI=1S/C11H11BrN2O4S/c12-7-4-5-8-9(6-7)19(17,18)14-10(13-8)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16) |
Clé InChI |
MZZUGBDBQHGAEW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)CCCC(=O)O |
SMILES canonique |
C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















